3,6,7-Trimethylpyrrolo[1,2-a]pyrazine
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Overview
Description
3,6,7-Trimethylpyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound that features a pyrrole ring fused to a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
The synthesis of 3,6,7-Trimethylpyrrolo[1,2-a]pyrazine can be achieved through various synthetic routes. One common method involves the cyclization of pyrrole derivatives with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
3,6,7-Trimethylpyrrolo[1,2-a]pyrazine undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Scientific Research Applications
3,6,7-Trimethylpyrrolo[1,2-a]pyrazine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its antimicrobial and antiviral properties make it a candidate for developing new antibiotics and antiviral drugs.
Medicine: The compound’s antitumor and kinase inhibitory activities are being explored for cancer treatment.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The exact mechanism of action of 3,6,7-Trimethylpyrrolo[1,2-a]pyrazine is not fully understood. it is believed to exert its effects by interacting with various molecular targets and pathways. For instance, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis, while its antitumor effects could be related to the inhibition of specific kinases involved in cell proliferation .
Comparison with Similar Compounds
3,6,7-Trimethylpyrrolo[1,2-a]pyrazine can be compared with other pyrrolopyrazine derivatives, such as:
5H-pyrrolo[2,3-b]pyrazine: Known for its kinase inhibitory activity.
1,2,3-Triazolo[1,5-a]pyrazine: Exhibits c-Met inhibition and GABA A modulating activity.
1,2,3-Triazolo[4,5-b]pyrazine: Used in medicinal chemistry for its unique structural properties
Properties
Molecular Formula |
C10H12N2 |
---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
3,6,7-trimethylpyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C10H12N2/c1-7-4-10-5-11-8(2)6-12(10)9(7)3/h4-6H,1-3H3 |
InChI Key |
WOMJKKYONRQFPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=C(N=CC2=C1)C)C |
Origin of Product |
United States |
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